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Cat. No.: B8699516
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Executive Summary & Chemical Identity[1][2]
2-Bromooctanoyl chloride (IUPAC) is a bifunctional electrophile and a critical intermediate in

the synthesis of peptidomimetics, lipidated prodrugs, and functional polymers. Characterized by

an acyl chloride motif susceptible to nucleophilic attack and an

-bromo substituent capable of radical transfer, it serves as a dual-mode reagent.[1]

Its primary utility lies in two distinct domains:

Drug Development: As a lipidation agent to attach hydrophobic octanoyl tails to therapeutic

peptides, enhancing membrane permeability and extending plasma half-life.[1]

Polymer Chemistry: As a highly efficient initiator for Atom Transfer Radical Polymerization

(ATRP), enabling the growth of "grafted-from" polymer brushes on surfaces or biomolecules.

[1][2]
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Synthetic Protocol: Preparation from 2-
Bromooctanoic Acid[1]
While 2-bromooctanoyl chloride is commercially available, high-purity applications (e.g.,

controlled radical polymerization) often require fresh preparation to eliminate hydrolyzed

impurities. The following protocol utilizes the Thionyl Chloride (

) method with Dimethylformamide (DMF) catalysis.

Reaction Logic (The "Why")
Reagent Choice: Thionyl chloride is preferred over oxalyl chloride for this scale because the

byproducts (

and

) are gaseous, simplifying purification.

Catalysis: A catalytic amount of DMF is essential.[1] It reacts with

to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a more potent electrophile
than

itself, accelerating the conversion of the carboxylic acid hydroxyl group.

Thermodynamics: The reaction is driven to completion by the entropy increase from gas

evolution and the removal of volatiles.
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Reagents & Equipment[1][2]
Precursor: 2-Bromooctanoic acid (>97%).[1]

Reagent: Thionyl chloride (

), 1.5 – 2.0 equivalents.[1]

Catalyst: N,N-Dimethylformamide (DMF), anhydrous (1-2 drops).

Solvent: Neat (preferred) or Dichloromethane (DCM) if temperature control is required.[1]

Apparatus: Flame-dried round-bottom flask, reflux condenser,

drying tube or

inlet, oil bath.

Step-by-Step Methodology
Setup: Under a nitrogen atmosphere, charge the reaction flask with 2-bromooctanoic acid

(e.g., 10.0 g, 44.8 mmol).

Addition: Add thionyl chloride (8.0 g, 67.2 mmol) dropwise via a pressure-equalizing addition

funnel. Caution: Significant gas evolution (

,

) will occur.

Catalysis: Add 1-2 drops of anhydrous DMF.

Reflux: Heat the mixture to 70–80°C (oil bath temperature). Stir for 2–4 hours.

Checkpoint: Monitor reaction progress by quenching a micro-aliquot in methanol and

analyzing via TLC or GC-MS (looking for the methyl ester derivative).[1]

Isolation:

Remove the condenser and switch to a short-path distillation head.[5]
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Apply weak vacuum to remove excess

(boiling point ~76°C).[1]

Increase vacuum (<10 mmHg) and temperature to distill the product.[1]

Note: 2-Bromooctanoyl chloride typically distills between 90–110°C at reduced pressure

(approx 10-15 mmHg).[1] Collect the main fraction as a clear liquid.[1]

Synthesis Workflow Diagram
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Figure 1: Synthetic workflow for the conversion of 2-bromooctanoic acid to 2-bromooctanoyl
chloride using thionyl chloride.

Reactivity & Mechanism[6]
The utility of 2-bromooctanoyl chloride stems from its orthogonal reactivity.[1] It possesses

two distinct reactive sites that allow for sequential functionalization.[1]

Site A: The Acyl Chloride (Nucleophilic Substitution)
The carbonyl carbon is highly electrophilic.[4] It reacts rapidly with nucleophiles (amines,

alcohols, thiols) via an addition-elimination mechanism.[1]
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Mechanism: Nucleophile attacks

Tetrahedral Intermediate

Chloride leaves.[1]

Application: This is the attachment point. For example, reacting with the N-terminus of a

peptide creates a stable amide bond, effectively "capping" the peptide with a brominated lipid

tail.

Site B: The -Bromide (Radical Generation)
The Carbon-Bromine bond at the C2 position is weak (~68 kcal/mol) and adjacent to a carbonyl

group, which stabilizes the resulting radical.

Mechanism: Homolytic cleavage (typically mediated by a transition metal catalyst like

) generates a secondary carbon radical.

Application: This site initiates polymerization.[1][2][6] In ATRP, the bromine atom reversibly

transfers to the metal complex, allowing monomer insertion.

Reactivity Map
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Figure 2: Orthogonal reactivity map showing the electrophilic acyl site (red) and the radical

initiation site (green).

Applications in Drug Development & Materials[8]
Peptide Lipidation (Half-Life Extension)
Small peptides are often cleared rapidly by the kidneys.[1] Attaching a fatty acid chain

(lipidation) promotes binding to serum albumin, significantly extending circulation time.[1]

Advantage of 2-Bromo: Unlike standard octanoyl chloride, the 2-bromo variant leaves a

"handle" (the bromine) on the lipid tail. This allows for post-lipidation modification.[1]

Example: A peptide is acylated with 2-bromooctanoyl chloride.[1] The resulting bromide

can then be displaced by an azide to enable "Click Chemistry" conjugation of a fluorophore

or a second drug molecule.

Surface-Initiated ATRP (SI-ATRP)
In the development of medical devices (e.g., stents, catheters), surface modification is crucial.

Anchoring: The acid chloride reacts with surface hydroxyl or amine groups (e.g., on silica or

plasma-treated polymers).[1]

Grafting: The surface is now covered in

-bromo initiators.[1]

Growth: Immersion in a monomer solution with Cu(I) catalyst grows dense polymer brushes

(e.g., PEG-methacrylate) from the surface, creating a non-fouling coating.[1]

Safety & Handling
Corrosivity: Causes severe skin burns and eye damage.[1] The hydrolysis produces

gas, which is a respiratory irritant.

Water Reactivity: Reacts violently with water.[1][4] All glassware must be flame-dried.[1]
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Storage: Store under inert gas (Argon/Nitrogen) in a refrigerator (2-8°C). If the liquid turns

dark brown, it indicates decomposition and release of

.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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